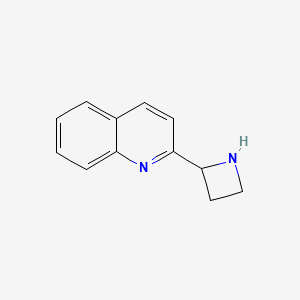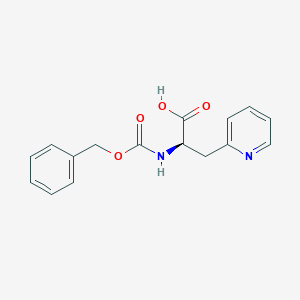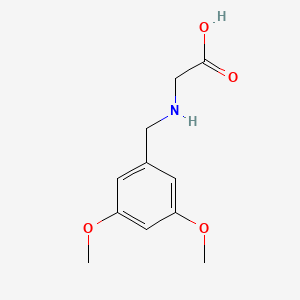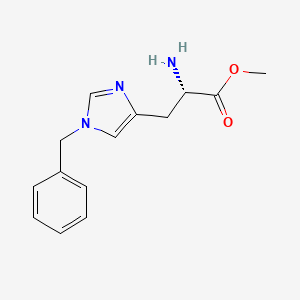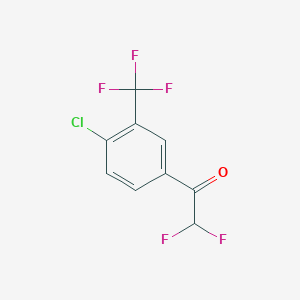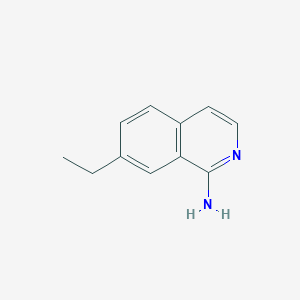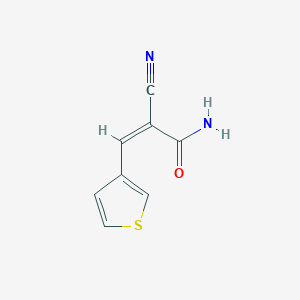
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol is a chiral compound that features a pyrazole ring substituted with two methyl groups and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate chiral reagent to introduce the ethan-1-ol group. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol: The non-chiral version of the compound.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-ol: A similar compound with a propanol group instead of an ethanol group.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-1-ol: A similar compound with a butanol group.
Uniqueness
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol is unique due to its chiral nature, which can impart specific biological activity and selectivity in its interactions with molecular targets. This makes it particularly valuable in medicinal chemistry and drug development .
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
(1S)-1-(1,3-dimethylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3/t6-/m0/s1 |
InChIキー |
JVBBVHIIZKNTEA-LURJTMIESA-N |
異性体SMILES |
CC1=NN(C=C1[C@H](C)O)C |
正規SMILES |
CC1=NN(C=C1C(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


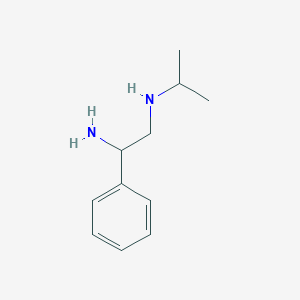
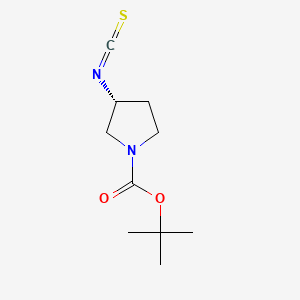
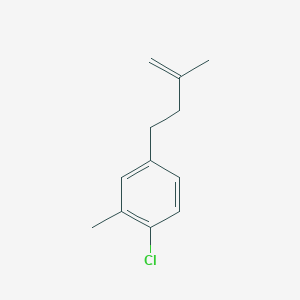
![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)
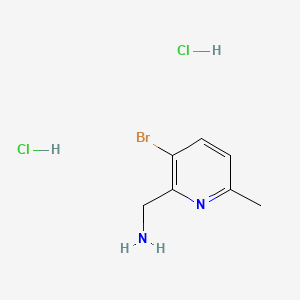
![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)
